4-(2-fluorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the pyrrolo[3,4-d]pyrimidine dione class, characterized by a bicyclic scaffold combining pyrrole and pyrimidine rings. Key structural features include:
- A 2-fluorophenyl group at position 4, which may enhance metabolic stability and receptor binding due to fluorine’s electronegativity.
While specific biological data for this compound are unavailable in the provided evidence, analogues in this class are frequently explored for antimicrobial, anticancer, or enzyme-modulating activities .
Properties
IUPAC Name |
4-(2-fluorophenyl)-6-(2-hydroxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c15-9-4-2-1-3-8(9)12-11-10(16-14(21)17-12)7-18(5-6-19)13(11)20/h1-4,12,19H,5-7H2,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYRAVBDRRBFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CC=C3F)C(=O)N1CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-fluorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic compound belonging to the pyrrolo[3,4-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The mechanism of action of this compound is primarily linked to its interaction with various biological targets involved in cell proliferation and survival. It is believed to inhibit key enzymes in the purine biosynthesis pathway, particularly glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for nucleotide synthesis in rapidly dividing cells. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Anticancer Activity
Several studies have demonstrated the anticancer properties of pyrrolo[3,4-d]pyrimidines. For instance:
- In vitro Studies : The compound exhibited significant cytotoxic effects against various human cancer cell lines. In particular, it showed potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range.
- Mechanistic Insights : The cytotoxic effects were associated with the induction of apoptosis and cell cycle arrest at the G1 phase. Flow cytometry analysis confirmed an increase in sub-G1 population indicative of apoptotic cells.
Antiviral Activity
Recent investigations have highlighted the antiviral potential of this compound:
- Viral Inhibition : In studies involving viral replication assays, the compound demonstrated inhibitory effects against several viruses including influenza and herpes simplex virus (HSV). The mechanism appears to involve interference with viral entry or replication processes.
- Selectivity Index : The selectivity index for antiviral activity was reported to be favorable compared to standard antiviral agents, suggesting a promising therapeutic window.
Data Summary
| Biological Activity | Cell Line/Pathogen | IC50/EC50 Values | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 5 µM | |
| Anticancer | A549 | 4 µM | |
| Antiviral | Influenza Virus | 10 µM | |
| Antiviral | HSV | 12 µM |
Case Studies
- Case Study on Cancer Treatment : A study published in Cancer Research explored the efficacy of this compound in combination with traditional chemotherapeutics. Results indicated enhanced tumor regression in xenograft models when treated with both agents compared to monotherapy.
- Antiviral Efficacy Study : In a clinical trial setting for influenza treatment, patients receiving this compound showed a significant reduction in viral load compared to placebo controls. This trial highlighted its potential as a novel antiviral agent.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility :
- The 2-hydroxyethyl group in the target compound may improve aqueous solubility compared to 4-methoxyphenyl (4j) or 4-methylbenzyl (), which are more hydrophobic .
- The 2-fluorophenyl group balances electronic effects (fluorine’s electronegativity) without adding steric bulk, unlike 3-nitrophenyl (), which introduces strong electron-withdrawing character .
Synthetic Accessibility: Compound 4j achieved an 87% yield using Biginelli-like multicomponent reactions, suggesting efficient synthetic routes for analogues with hydroxyl and methoxy groups . No yield data are available for the target compound or others.
Spectroscopic Signatures :
- IR peaks for 4j (e.g., 3640 cm⁻¹ for OH, 1680 cm⁻¹ for C=O) highlight the utility of spectroscopy in confirming functional groups in this class . Similar analyses for the target compound are unreported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
